molecular formula C20H17BrN2O2S B13336666 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime

6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime

Cat. No.: B13336666
M. Wt: 429.3 g/mol
InChI Key: ANDFSWIGTVKGHO-HZHRSRAPSA-N
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Description

6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime is a complex organic compound that features a bromine atom, a thieno[3,2-c]pyridine moiety, and a chromen-4-one core with an O-(tert-butyl) oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine ring.

    Formation of the Chromen-4-one Core: This involves the cyclization of suitable intermediates to form the chromen-4-one structure.

    Oxime Formation: The final step involves the reaction of the chromen-4-one derivative with hydroxylamine and tert-butylamine to form the O-(tert-butyl) oxime group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts, boronic acids, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H17BrN2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

(E)-6-bromo-N-[(2-methylpropan-2-yl)oxy]-2-thieno[3,2-c]pyridin-6-ylchromen-4-imine

InChI

InChI=1S/C20H17BrN2O2S/c1-20(2,3)25-23-15-9-18(24-17-5-4-13(21)8-14(15)17)16-10-19-12(11-22-16)6-7-26-19/h4-11H,1-3H3/b23-15+

InChI Key

ANDFSWIGTVKGHO-HZHRSRAPSA-N

Isomeric SMILES

CC(C)(C)O/N=C/1\C=C(OC2=C1C=C(C=C2)Br)C3=NC=C4C=CSC4=C3

Canonical SMILES

CC(C)(C)ON=C1C=C(OC2=C1C=C(C=C2)Br)C3=NC=C4C=CSC4=C3

Origin of Product

United States

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